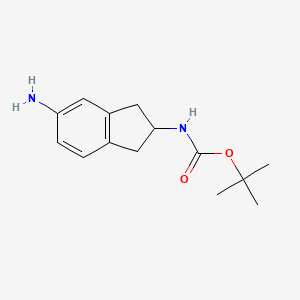

(3-Amino-5-fluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

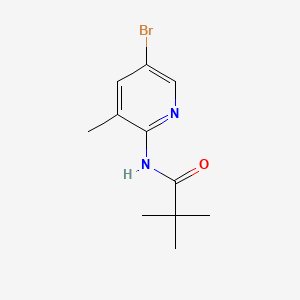

The compound can be used in Suzuki-Miyaura coupling reactions, a versatile reaction that allows the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates .Molecular Structure Analysis

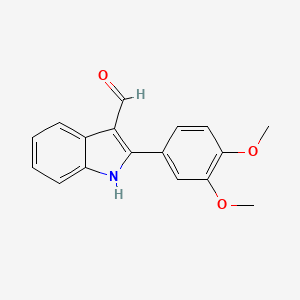

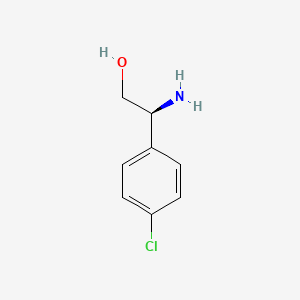

The molecular formula of “(3-Amino-5-fluorophenyl)boronic acid” is C6H7BFNO2 . The InChI code is 1S/C6H7BFNO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H,9H2 .Chemical Reactions Analysis

“(3-Amino-5-fluorophenyl)boronic acid” can be a valuable tool for organic chemists due to its reactivity with various functional groups. It can participate in Suzuki-Miyaura coupling reactions, which allow the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates.Physical And Chemical Properties Analysis

The molecular weight of “(3-Amino-5-fluorophenyl)boronic acid” is 154.94 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación

Catalysis

It serves as a catalyst in various chemical reactions, particularly in palladium-catalyzed cross-couplings, which are essential for creating complex organic compounds .

Glucose-Sensitive Polymers

The compound has applications in diabetes treatment, functioning as a glucose-sensitive polymer that enables self-regulated insulin release .

Diagnostic Agent

It also serves as a diagnostic agent, particularly in glucose monitoring, which is vital for managing diabetes .

Wound Healing and Tumour Targeting

There’s noteworthy use of this compound in wound healing and tumor targeting, making it significant in biomedical applications .

Sensing Applications

Due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions, it’s utilized in various sensing applications, both homogeneous assays and heterogeneous detection .

Mecanismo De Acción

Target of Action

, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.

Mode of Action

(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (3-Amino-5-fluorophenyl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of (3-Amino-5-fluorophenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Safety and Hazards

While specific safety data for “(3-Amino-5-fluorophenyl)boronic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation and serious eye damage/eye irritation . Personal protective equipment/face protection should be worn when handling these compounds .

Propiedades

IUPAC Name |

(3-amino-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHXBVKNNGPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674991 |

Source

|

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-48-9 |

Source

|

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)